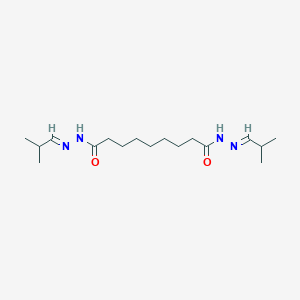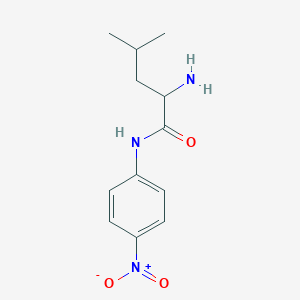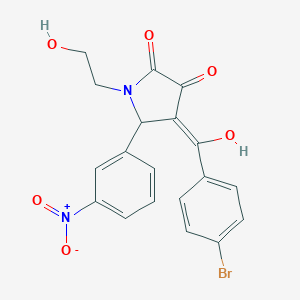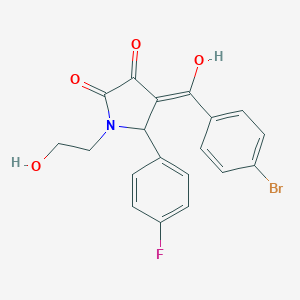![molecular formula C25H31BrN4O3 B228676 N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide is a chemical compound that has been synthesized for various scientific research applications. It is a piperazine derivative that has shown promising results in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide is not fully understood. However, it has been reported to inhibit the activity of specific proteins that are involved in disease pathways. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation. It has also been reported to inhibit the activity of the enzyme monoamine oxidase, which is involved in neurological disorders.
Biochemical and Physiological Effects:
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the expression of specific proteins that are involved in disease pathways. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide in lab experiments include its high potency and specificity for specific proteins. It has also been reported to have low toxicity and good solubility in various solvents. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
The future directions for research on N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide include studying its potential as a therapeutic agent for various diseases. It could also be used as a tool compound for studying the role of specific proteins in disease pathways. Further optimization of the synthesis method and investigation of its pharmacokinetic properties could also be explored. Additionally, the development of analogs with improved potency and selectivity could be pursued.
Métodos De Síntesis
The synthesis of N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide involves the reaction of 1-bromo-3-(4-butylphenyl)propane with 1-(piperazin-1-yl)ethanone in the presence of a base. The resulting intermediate is then reacted with 3-bromobenzoyl chloride to obtain the final product. The synthesis has been reported in various research papers, and the yield of the final product has been optimized through different reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide has been synthesized for various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, neurological disorders, and infectious diseases. It has also been used as a tool compound for studying the role of specific proteins in disease pathways.
Propiedades
Fórmula molecular |
C25H31BrN4O3 |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N//'-(4-butylphenyl)oxamide |
InChI |
InChI=1S/C25H31BrN4O3/c1-2-3-5-19-8-10-22(11-9-19)28-24(32)23(31)27-12-13-29-14-16-30(17-15-29)25(33)20-6-4-7-21(26)18-20/h4,6-11,18H,2-3,5,12-17H2,1H3,(H,27,31)(H,28,32) |
Clave InChI |
HRWDQMJFSMPMDW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)


![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)





![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)